

Application Notes: Boric Acid-Polyvinyl Alcohol (PVA) Hydrogels

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Compound of Interest

Compound Name: *Boric acid*

Cat. No.: *B046702*

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Introduction

Polyvinyl alcohol (PVA) hydrogels crosslinked with **boric acid** or its salt, borax, are three-dimensional polymer networks renowned for their unique properties and versatility. These hydrogels are formed through the creation of dynamic and reversible boronate ester bonds between the hydroxyl groups of PVA and borate ions.^{[1][2]} This physical crosslinking mechanism allows for simple preparation methods, often at room temperature, and imparts characteristics such as self-healing, injectability, and responsiveness to stimuli like pH.^{[1][3]} Due to their excellent biocompatibility, high water content, tunable mechanical properties, and controlled drug release capabilities, **boric acid**-PVA hydrogels are highly promising materials for a range of biomedical and pharmaceutical applications, including drug delivery, wound healing, and tissue engineering.^{[4][5][6]}

Key Advantages and Applications

- Tunable Mechanical Properties: The mechanical strength and viscoelasticity of the hydrogels can be precisely controlled by adjusting the concentration of PVA and the crosslinker (**boric acid**/borax).^{[1][7]} Increasing the crosslinker concentration generally enhances the storage modulus and compressive strength up to an optimal point.^{[1][8]} This allows for the customization of hydrogels for specific applications, from soft tissue engineering to more robust structural requirements.
- Sustained and Controlled Drug Delivery: The porous 3D network of the hydrogel effectively encapsulates therapeutic agents, allowing for their gradual and sustained release.^{[4][6]} The

release kinetics can be modulated by altering the hydrogel's crosslinking density and are often influenced by the pH of the surrounding environment, making them suitable for targeted drug delivery to specific sites, such as acidic wound microenvironments.[\[5\]](#)[\[9\]](#) Studies have shown prolonged release of drugs like diclofenac sodium for up to 5 days.[\[6\]](#)

- **Wound Healing and Antimicrobial Properties:** **Boric acid** itself possesses antibacterial and antifungal properties.[\[4\]](#) When incorporated into PVA hydrogels, it can create a favorable environment for wound healing by preventing infection.[\[3\]](#) These hydrogels can be loaded with additional therapeutic agents, such as salvianolic acid B, to inhibit scar formation and promote the regeneration of skin, blood vessels, and hair follicles by modulating pathways like TGF- β and Wnt signaling.[\[9\]](#)
- **Self-Healing and Injectability:** The reversible nature of the boronate ester bonds allows the hydrogel to self-heal after mechanical damage.[\[1\]](#)[\[3\]](#) This property, combined with their shear-thinning behavior, makes them suitable for use as injectable carriers for minimally invasive drug delivery.
- **Biocompatibility:** PVA is a well-established biocompatible polymer, and studies have demonstrated that PVA-**boric acid** hydrogels exhibit excellent cytocompatibility, with high cell viability, making them safe for biomedical applications.[\[4\]](#)[\[6\]](#)

Data Presentation

Table 1: Mechanical Properties of Boric Acid-PVA Hydrogels

PVA Concentration (w/v)	Borax Mass Fraction (%)	Storage Modulus (G')	Compressive Stress (kPa)	Tensile Strength (MPa)	Reference
Not Specified	5%	~100 Pa	5.6	Not Specified	[1]
Not Specified	Not Specified	Higher than pure PVA	Not Specified	Not Specified	[10]
Not Specified	1.0%	Not Specified	Not Specified	60% vs pure PVA	[11]

Table 2: Swelling Properties of Boric Acid-PVA Hydrogels

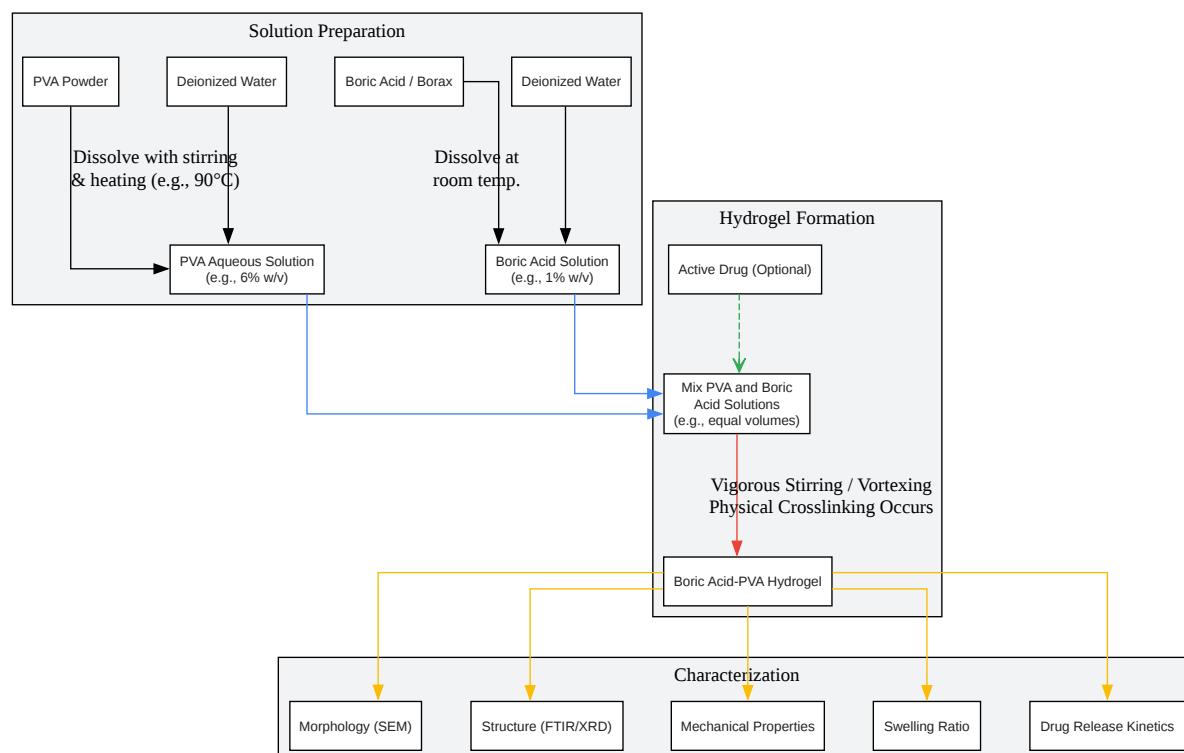
Polymer System	Crosslinker	Swelling Ratio (%)	Conditions	Reference
10 wt% PVA	Triethanolamine borate	~700%	Aqueous solution	[12]
PVA	Boric Acid	Increases then decreases with crosslinker concentration	Aqueous solution	[8]
SA/PVA (1.0:1.0 w/v)	Hydrogen bonds	Up to 20 g/g (2000%)	DI water	[5]
PVA/gum Arabic	Not Specified	~187 g/g (18700%)	Not Specified	[13]

Table 3: Drug Release Characteristics

Hydrogel System	Encapsulated Drug	Release Duration	Release Mechanism	Key Findings	Reference
PVAB	Diclofenac Sodium Salt	Up to 5 days	Sustained Release	Drug strongly anchored in the matrix	[6]
PVA-BA	Salvianolic Acid B	Not Specified	pH-Responsive	Intelligent release in acidic wound microenvironment	[9]
SA/PVA	Metformin	72 hours	Non-Fickian diffusion	~55% release at 37°C	[5]
PVA/AgO	Oxytetracycline	33 hours	Fickian diffusion	Controlled, slow release at pH 7.4	[2]

Experimental Protocols & Visualizations

The formation of a **boric acid**-PVA hydrogel is a straightforward process involving the physical mixing of a PVA solution with a **boric acid** or borax crosslinking solution.

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Caption: Experimental workflow for the preparation and characterization of **boric acid**-PVA hydrogels.

Protocol 1: Preparation of Boric Acid-PVA Hydrogel

1. Materials and Equipment:

- Polyvinyl alcohol (PVA) powder (e.g., MW 89,000-98,000)
- **Boric acid** (BA) or Borax (Sodium Tetraborate)
- Deionized (DI) water
- Magnetic stirrer with hot plate
- Beakers and graduated cylinders
- Weighing balance
- Spatula

2. Preparation of PVA Solution (e.g., 6% w/v):

- Weigh 6 g of PVA powder and add it to a beaker containing 100 mL of DI water.
- Place the beaker on a hot plate with a magnetic stirrer.
- Heat the solution to approximately 90°C while stirring continuously.
- Continue stirring until the PVA powder is completely dissolved, resulting in a clear, viscous solution. This may take 1-2 hours.
- Allow the solution to cool down to room temperature.

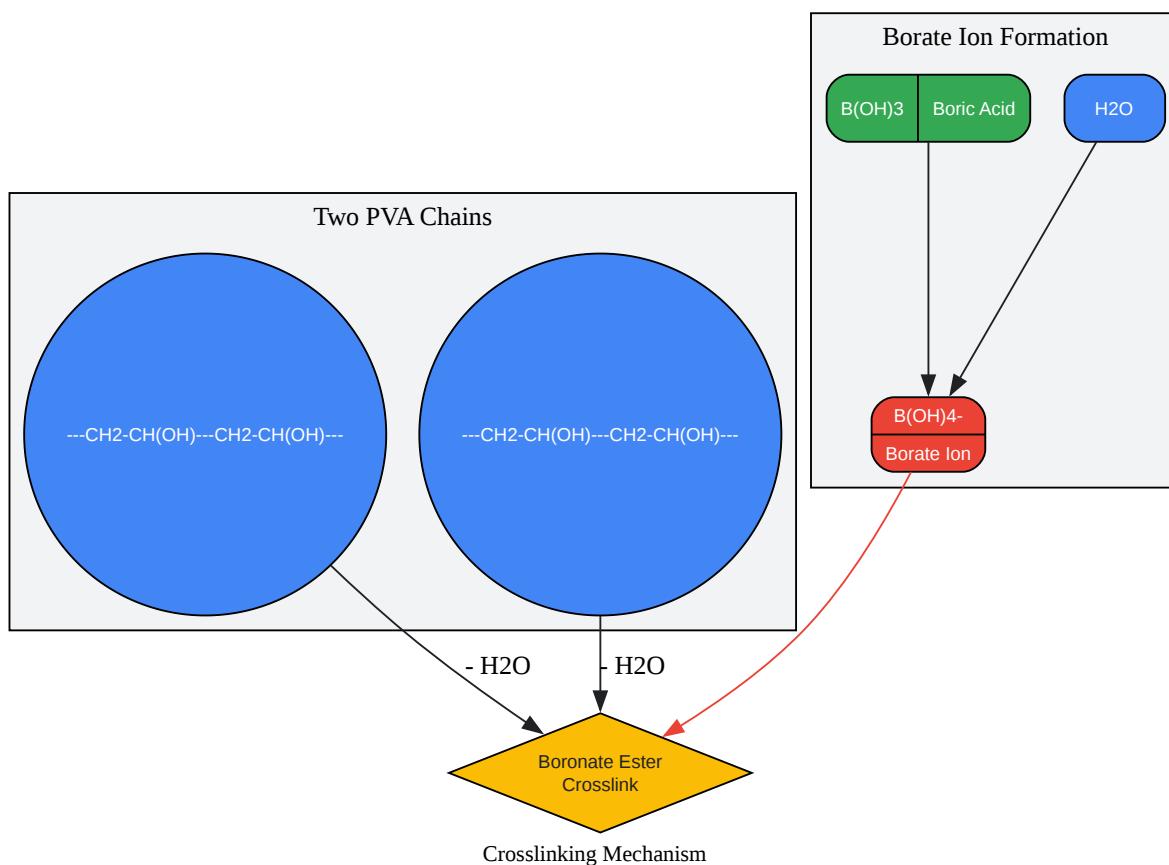
3. Preparation of **Boric Acid** Solution (e.g., 1% w/v):

- Weigh 1 g of **boric acid** powder.
- Add the powder to a beaker containing 100 mL of DI water.

- Stir at room temperature until the **boric acid** is fully dissolved.

4. Hydrogel Formation:

- Measure equal volumes of the prepared PVA solution and **boric acid** solution.[9]
- Pour the **boric acid** solution into the PVA solution while stirring vigorously (e.g., using a vortex mixer or magnetic stirrer).
- Crosslinking will occur almost instantaneously, forming a stable hydrogel. The resulting gel is a three-dimensional structure composed of boronate ester bonds as physical crosslinking points.[1]
- Optional Freeze-Thaw Cycling: For some applications requiring enhanced mechanical properties, the mixed solution can be subjected to freeze-thaw cycles (e.g., freezing at -20°C overnight, followed by thawing at room temperature), repeated 3 times.[9]
- Optional Drug Loading: To prepare a drug-loaded hydrogel, the active pharmaceutical ingredient (API) can be dissolved in either the PVA or **boric acid** solution before mixing, depending on its solubility.[9]



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Caption: Formation of boronate ester crosslinks between PVA chains and a borate ion.

Protocol 2: Characterization of Hydrogels

1. Morphological Characterization (Scanning Electron Microscopy - SEM):

- Freeze-dry a sample of the hydrogel to remove all water and preserve its porous structure.
- Mount the dried sample onto an SEM stub using conductive carbon tape.
- Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
- Observe the sample under the SEM to analyze its surface morphology and internal porous structure.^[1] An ordered pore structure is often observed.^[1]

2. Structural Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):

- Obtain a spectrum of the freeze-dried hydrogel powder mixed with potassium bromide (KBr).
^[9]
- Analyze the spectrum to confirm the formation of boronate ester bonds. Look for characteristic peaks associated with B-O-C stretching, which confirms the crosslinking between **boric acid** and PVA.^[9]

3. Mechanical Properties (Rheometry):

- Place a sample of the hydrogel on the lower plate of a rheometer.
- Lower the upper plate to the desired gap distance.
- Perform oscillatory frequency sweeps to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like, elastic gel.^[1]
- Compression tests can also be performed to determine the compressive stress and strain.^[1]

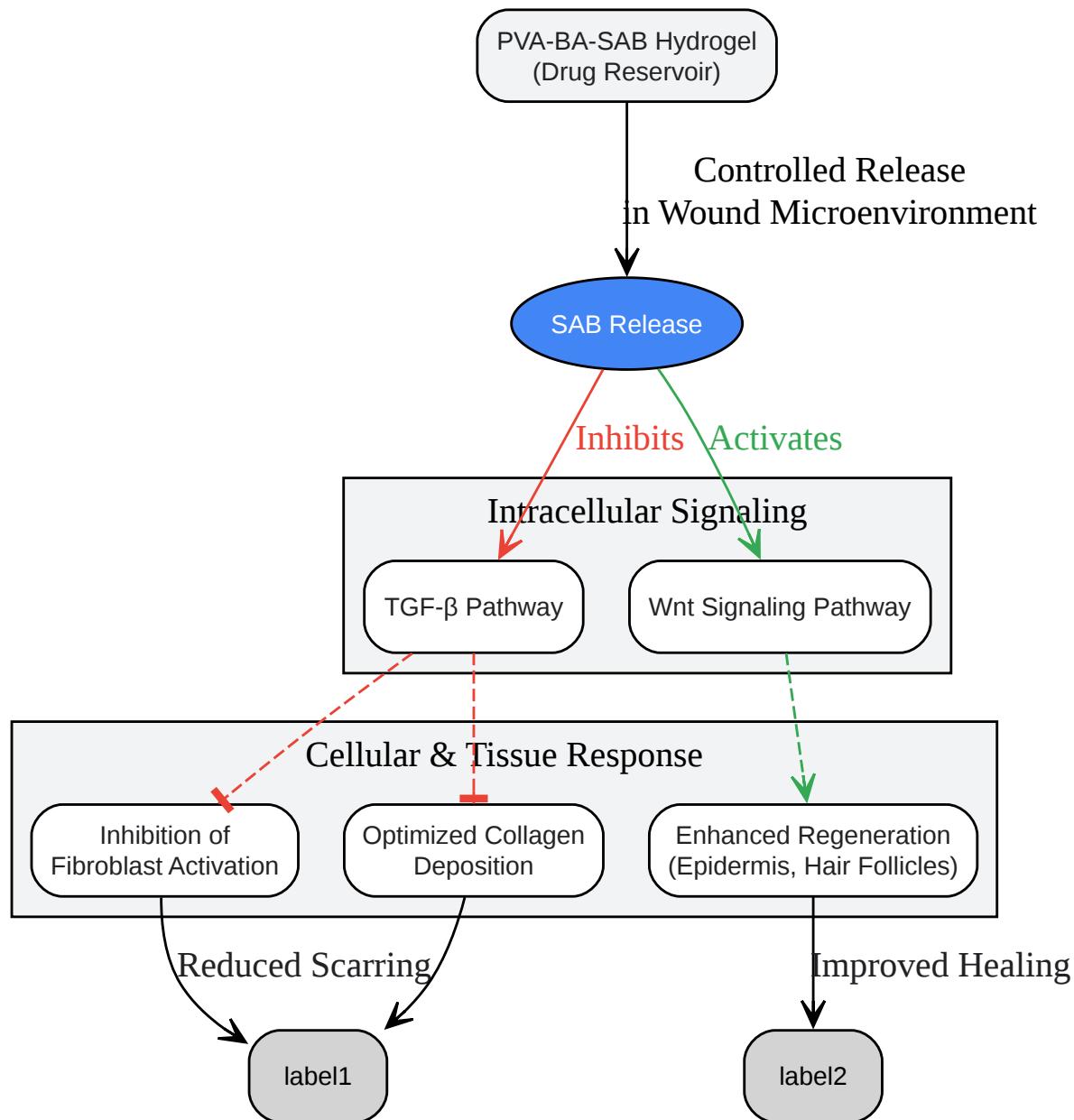
4. Swelling Studies:

- Weigh a dried sample of the hydrogel (W_d).
- Immerse the sample in a beaker of DI water or a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).

- At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
- Continue until the weight becomes constant, indicating that swelling equilibrium has been reached.[\[8\]](#)
- Calculate the swelling ratio using the formula: Swelling Ratio (%) = $[(W_s - W_d) / W_d] \times 100$.

5. In Vitro Drug Release Studies:

- Place a known weight of the drug-loaded hydrogel into a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker, simulating physiological conditions.[\[2\]](#) [\[6\]](#)
- Keep the setup at 37°C with gentle agitation.
- At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method, such as UV-Vis spectroscopy.[\[6\]](#)
- Calculate the cumulative percentage of drug released over time.

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Caption: Signaling pathways modulated by a drug-releasing PVA-BA hydrogel in wound healing.[9]

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